Cas no 845790-57-0 (Ethyl 3-chloro-5-fluorobenzoylformate)

Ethyl 3-chloro-5-fluorobenzoylformate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-chloro-5-fluorobenzoylformate
- ethyl 2-(3-chloro-5-fluorophenyl)-2-oxoacetate
- AKOS016017032
- DTXSID50374501
- MFCD06201714
- ethyl2-(3-chloro-5-fluorophenyl)-2-oxoacetate
- 845790-57-0
- FS-6424
- DB-307987
-
- MDL: MFCD06201714
- Inchi: InChI=1S/C10H8ClFO3/c1-2-15-10(14)9(13)6-3-7(11)5-8(12)4-6/h3-5H,2H2,1H3
- InChI Key: AXXUGRZDHNZUMR-UHFFFAOYSA-N
- SMILES: CCOC(=O)C(=O)C1=CC(=CC(=C1)F)Cl
Computed Properties
- Exact Mass: 230.0146000g/mol
- Monoisotopic Mass: 230.0146000g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 43.4Ų
Ethyl 3-chloro-5-fluorobenzoylformate Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37/39
Ethyl 3-chloro-5-fluorobenzoylformate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 023027-1g |
Ethyl 3-chloro-5-fluorobenzoylformate |
845790-57-0 | 96% | 1g |
£173.00 | 2022-02-28 | |
abcr | AB167045-2g |
Ethyl 3-chloro-5-fluorobenzoylformate, 96%; . |
845790-57-0 | 96% | 2g |
€1116.30 | 2025-03-19 | |
A2B Chem LLC | AC36052-2g |
Ethyl 2-(3-chloro-5-fluorophenyl)-2-oxoacetate |
845790-57-0 | 97% | 2g |
$775.00 | 2024-04-19 | |
A2B Chem LLC | AC36052-5g |
Ethyl 2-(3-chloro-5-fluorophenyl)-2-oxoacetate |
845790-57-0 | 97% | 5g |
$1725.00 | 2024-04-19 | |
A2B Chem LLC | AC36052-500mg |
Ethyl 2-(3-chloro-5-fluorophenyl)-2-oxoacetate |
845790-57-0 | 95% | 500mg |
$372.00 | 2024-04-19 | |
abcr | AB167045-5 g |
Ethyl 3-chloro-5-fluorobenzoylformate; 96% |
845790-57-0 | 5 g |
€1,111.00 | 2023-07-20 | ||
abcr | AB167045-5g |
Ethyl 3-chloro-5-fluorobenzoylformate, 96%; . |
845790-57-0 | 96% | 5g |
€2461.60 | 2025-03-19 | |
Crysdot LLC | CD12025778-5g |
Ethyl 2-(3-chloro-5-fluorophenyl)-2-oxoacetate |
845790-57-0 | 95+% | 5g |
$721 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644899-1g |
Ethyl 2-(3-chloro-5-fluorophenyl)-2-oxoacetate |
845790-57-0 | 98% | 1g |
¥4561.00 | 2024-07-28 | |
abcr | AB167045-1 g |
Ethyl 3-chloro-5-fluorobenzoylformate; 96% |
845790-57-0 | 1 g |
€438.60 | 2023-07-20 |
Ethyl 3-chloro-5-fluorobenzoylformate Related Literature
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
Additional information on Ethyl 3-chloro-5-fluorobenzoylformate
Ethyl 3-chloro-5-fluorobenzoylformate (CAS No. 845790-57-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 3-chloro-5-fluorobenzoylformate, identified by its Chemical Abstracts Service (CAS) number 845790-57-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including the presence of both chloro and fluorobenzoylformate functional groups, make it a versatile building block for medicinal chemists.
The significance of Ethyl 3-chloro-5-fluorobenzoylformate lies in its ability to facilitate the construction of complex molecular architectures. The chloro substituent on the benzene ring enhances electrophilic aromatic substitution reactions, allowing for further functionalization at specific positions. This property is particularly valuable in the synthesis of heterocyclic compounds, which are prevalent in many pharmacologically active substances. Additionally, the fluorobenzoylformate moiety introduces a formyl group that can undergo condensation reactions with amines to form amides, a common strategy in drug design to improve metabolic stability and bioavailability.
In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their enhanced binding affinity and metabolic resistance. Ethyl 3-chloro-5-fluorobenzoylformate exemplifies this trend, as it provides a synthetic route to access fluorinated derivatives with potential therapeutic applications. For instance, studies have demonstrated its utility in the preparation of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The introduction of fluorine atoms into these molecules often leads to improved selectivity and potency against target enzymes.
The pharmaceutical industry has increasingly leveraged computational chemistry and high-throughput screening to identify novel drug candidates. Ethyl 3-chloro-5-fluorobenzoylformate has been employed in such screens due to its structural complexity and reactivity. Researchers have utilized this intermediate to synthesize libraries of compounds for testing against various biological targets. The combination of its chloro and fluorobenzoylformate groups allows for rapid diversification of molecular structures, enabling the exploration of diverse chemical space.
The synthesis of Ethyl 3-chloro-5-fluorobenzoylformate typically involves multi-step organic transformations, starting from commercially available precursors such as chlorobenzene and fluorobenzoyl chloride. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to achieve high yields and purity. These methods highlight the compound's importance as a synthetic scaffold in modern pharmaceutical research.
The role of Ethyl 3-chloro-5-fluorobenzoylformate extends beyond its use as an intermediate; it also serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies. Its structural features make it an excellent candidate for investigating the effects of substituents on reaction outcomes. Such studies contribute to the broader understanding of organic chemistry principles and can lead to innovative approaches for drug discovery.
In conclusion, Ethyl 3-chloro strong>-5-< strong >fluorobenzoylformate (CAS No. 845790-57-0) is a highly valuable compound in pharmaceutical synthesis. Its unique structural attributes enable the construction of complex bioactive molecules, making it indispensable in the development of novel therapeutics. The ongoing research into fluorinated aromatic compounds underscores its significance, as it continues to play a pivotal role in advancing drug discovery efforts worldwide.
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